Product packaging for 1-Azabicyclo[3.3.1]nonan-4-one(Cat. No.:CAS No. 61108-24-5)

1-Azabicyclo[3.3.1]nonan-4-one

Cat. No.: B1267877
CAS No.: 61108-24-5
M. Wt: 139.19 g/mol
InChI Key: SAFJJNGLNXXSMQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonan-4-one is a nitrogen-containing bicyclic organic compound offered as a key chemical building block for medicinal chemistry and pharmaceutical research. The azabicyclo[3.3.1]nonane scaffold is recognized as a privileged structure in drug discovery due to its wide range of associated biological activities . As a ketone derivative, this compound serves as a versatile synthetic intermediate. Researchers can leverage the reactivity of the carbonyl group to synthesize a diverse array of novel derivatives for biological evaluation . The broader class of 1-azabicyclo[3.3.1]nonanes has been investigated for potential use in the treatment of psychotic and neurodegenerative disorders, highlighting the therapeutic relevance of this pharmacophore . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B1267877 1-Azabicyclo[3.3.1]nonan-4-one CAS No. 61108-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFJJNGLNXXSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329159
Record name 1-Azabicyclo[3.3.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61108-24-5
Record name 1-Azabicyclo[3.3.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Azabicyclo 3.3.1 Nonane Scaffold: a Privileged Structure in Chemistry

The azabicyclo[3.3.1]nonane framework is a recurring motif in a multitude of biologically active compounds. This structural unit is of significant interest to medicinal chemists due to its inherent conformational rigidity and the spatial orientation of its substituents. smolecule.com This rigidity allows for a more defined interaction with biological targets, such as enzymes and receptors, which can lead to higher potency and selectivity of drug candidates. ontosight.ai

Derivatives of the azabicyclo[3.3.1]nonane skeleton have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties. evitachem.comrsc.org The ability to functionalize the scaffold at various positions allows for the fine-tuning of its pharmacological profile. For instance, modifications can enhance permeability and reduce cellular efflux, critical parameters in drug development. The inherent stereochemistry of the bicyclic system also plays a crucial role in its biological activity, as different stereoisomers can exhibit vastly different interactions with chiral biological macromolecules. ontosight.ai

A Look Back: the Research Journey of 1 Azabicyclo 3.3.1 Nonan 4 One Systems

Strategies for Constructing the this compound Core

The assembly of the this compound core relies on several key cyclization strategies. These methods are crucial for forming the characteristic bridged bicyclic structure.

Cyclization Reactions in Core Assembly

A variety of cyclization reactions have been developed to efficiently synthesize the 1-azabicyclo[3.3.1]nonane skeleton. These include classical condensation reactions as well as modern organometallic and radical-based methods.

The Dieckmann cyclization, an intramolecular condensation of a dicarboxylic acid ester, is a well-established method for forming cyclic ketones. In the context of this compound synthesis, this reaction is used to form the six-membered carbocyclic ring of the bicyclic system.

A common approach begins with a substituted piperidine (B6355638). For instance, 2,5-disubstituted pyridines can be catalytically reduced to the corresponding piperidines. Treatment of the piperidine with ethyl acrylate (B77674), followed by a Dieckmann cyclization, yields diastereomeric mixtures of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes. nih.gov Subsequent acid-catalyzed decarboxylation of these enes affords the desired C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov An alternative, higher-yielding route involves the conversion of the substituted pyridine (B92270) to its N-oxide, followed by reduction to the piperidine, which then undergoes the same sequence of reactions. nih.gov This method has been instrumental in preparing a range of functionalized derivatives for pharmacological studies. nih.gov

PrecursorKey ReagentsIntermediateFinal ProductYield (%)
2,5-disubstituted pyridinePtO2, H2; Ethyl acrylateC(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-eneC(8) substituted this compound13 (two-step)
2,5-disubstituted pyridinem-CPBA; Pd-C, HCOOH-N(Et)3; NaBH3CN; Ethyl acrylateC(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-eneC(8) substituted this compound57 (four-step)

Table 1: Dieckmann Cyclization Approaches to this compound Derivatives

The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, is a powerful tool for constructing the 3-azabicyclo[3.3.1]nonane skeleton. chemijournal.comrsc.org This reaction can be adapted to synthesize this compound derivatives.

A typical procedure involves the reaction of a cyclic ketone with four α-hydrogens, such as cyclohexanone, an aldehyde, and an amine. vulcanchem.com For instance, the condensation of 1-(3-ethoxypropyl)-4-oxopiperidine with a primary amine and formaldehyde in the presence of acetic acid in methanol (B129727) yields 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org While this example leads to a diaza-analogue, the fundamental Mannich-type cyclization is a cornerstone for building the bicyclo[3.3.1]nonane framework. semanticscholar.orgnih.gov A notable advantage of the Mannich approach is its one-pot nature, which can lead to high yields of the desired bicyclic products. rsc.org

Ketone ComponentAmine ComponentAldehyde ComponentProduct
CyclohexanonePrimary amineFormaldehyde3-Azabicyclo[3.3.1]nonan-9-one derivative
1-(3-ethoxypropyl)-4-oxopiperidine1-(3-aminopropyl)imidazoleParaformaldehyde3-(3-Ethoxypropyl)-7-(3-imidazolopropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Aromatic ketonesDimethylamineParaformaldehydeFunctionalized 3-azabicyclo[3.3.1]nonane derivatives

Table 2: Mannich-Type Reactions for Bicyclo[3.3.1]nonane Synthesis

Radical cyclizations offer a powerful alternative for the construction of complex ring systems, including the 1-azabicyclo[3.3.1]nonane core. rsc.orgacs.org Samarium(II) iodide (SmI2) is a particularly effective reagent for mediating such transformations. rsc.orgwikipedia.org It is a strong one-electron reducing agent that can initiate radical cyclizations under mild conditions. wikipedia.org

An example of this strategy is the synthesis of an indole-fused azabicyclo[3.3.1]nonane framework. While an initial attempt using a Cp2TiCl-mediated radical cyclization was unsuccessful, a SmI2-mediated protocol proved effective in achieving the desired ring closure. rsc.org SmI2-mediated reactions are known for their high chemoselectivity, allowing for the reduction of specific functional groups in the presence of others. nih.gov This method has been applied to the total synthesis of various natural products containing complex heterocyclic systems. nih.gov

Precursor TypeReagentKey TransformationProduct
Indole-tethered precursorSmI2Intramolecular radical cyclizationIndole-fused azabicyclo[3.3.1]nonane

Table 3: Radical Cyclization for Azabicyclo[3.3.1]nonane Synthesis

Bridging Michael additions provide a stereocontrolled route to densely functionalized 1-azabicyclo[3.3.1]nonane frameworks. researchgate.net This strategy involves an intramolecular conjugate addition to form the bicyclic system.

One approach utilizes an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. researchgate.net This methodology allows for the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes with multiple contiguous stereocenters. researchgate.net Another strategy involves a tandem conjugative isomerization-bridging Michael addition, which has been used to diastereoselectively prepare 1-azabicyclo[3.3.1]nonane scaffolds in good yields. researchgate.net These methods highlight the power of Michael additions in constructing complex, stereochemically rich bicyclic structures. rsc.orgnih.gov

NucleophileMichael AcceptorKey TransformationProduct
N-protected piperidine ketoesterNitroalkeneOrganocatalytic Michael addition and intramolecular nitro-Mannich reactionHighly functionalized 1-azabicyclo[3.3.1]nonane
Pyrrolidine derivativeUnsaturated esterAmine-mediated tandem conjugative isomerization-bridging Michael additionDiastereoselective 1-azabicyclo[3.3.1]nonane

Table 4: Bridging Michael Addition Strategies

Palladium-catalyzed cyclizations have emerged as a versatile tool for the synthesis of various heterocyclic compounds, including the 1-azabicyclo[3.3.1]nonane core. nih.gov These reactions often proceed with high efficiency and stereoselectivity.

One example is the palladium-catalyzed Mizoroki–Heck cyclization, which has been utilized in the total synthesis of lycodine, a natural product containing the bicyclo[3.3.1]nonane framework. rsc.org Another important palladium-catalyzed transformation is the aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, which provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov While this example leads to a different bicyclic system, it demonstrates the potential of palladium catalysis in forming C-N bonds and constructing complex heterocyclic architectures.

Reaction TypeCatalystPrecursorProduct
Mizoroki–Heck cyclizationPd(OAc)2Annulation precursor from 3-hydroxypicolinateBicyclo[3.3.1]nonane derivative
Aza-Wacker-type cyclizationPd(PPh3)2Cl2Vinyl cyclopropanecarboxamideAza[3.1.0]bicycle

Table 5: Palladium-Catalyzed Cyclizations in Bicyclic Synthesis

Effenberger-Type Cyclization Applications

The Effenberger cyclization, first discovered in 1984, has proven to be a valuable method for constructing the bicyclo[3.3.1]nonane ring system. nih.govrsc.org This reaction typically involves the cyclization of a silyl (B83357) enol ether with a malonyl dichloride derivative. While initially applied to carbocyclic systems, this methodology has been extended to the synthesis of azabicyclo[3.3.1]nonane cores. For instance, the reaction of a 1-methoxy-1-cyclohexene equivalent with malonyl dichloride provides a direct route to the bicyclo[3.3.1]nonane skeleton. nih.govrsc.org Researchers have utilized this approach to create key intermediates for the synthesis of complex natural products. nih.govrsc.org

A notable application includes the synthesis of a bicyclo[3.3.1]nonane-2,4,9-trione system from a TMS enol ether, demonstrating the utility of this method in preparing highly functionalized bicyclic structures. nih.gov The efficiency of the Effenberger cyclization can be influenced by the specific substrates and reaction conditions, with some applications resulting in modest yields. rsc.org

Transformation of Precursor Scaffolds to this compound

The synthesis of this compound and its derivatives is often achieved through the transformation of pre-existing cyclic structures. A common strategy involves the Dieckmann cyclization of a suitably substituted piperidine precursor. For example, catalytic reduction of a 2,5-disubstituted pyridine to the corresponding piperidine, followed by treatment with ethyl acrylate and subsequent Dieckmann cyclization, affords diastereomeric mixtures of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes. nih.gov These intermediates can then be decarboxylated under acidic conditions to yield the desired C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov

An alternative approach to the piperidine precursor involves the reduction of a pyridine N-oxide, which can offer higher yields and avoid cleavage of substituents on the pyridine ring. nih.gov The choice of reducing agent and reaction conditions is crucial for controlling the stereochemistry of the resulting piperidine and, consequently, the final bicyclic product. nih.gov

Another powerful method for constructing the azabicyclo[3.3.1]nonane core is the Mannich reaction. semanticscholar.org This reaction typically involves the condensation of a cyclic ketone, an amine, and an aldehyde. For example, 1-(3-ethoxypropyl)-4-oxopiperidine can be reacted with a primary amine and formaldehyde to produce 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org The use of conformationally defined cyclic ketones can lead to increased yields of the desired bicyclic product. semanticscholar.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like the 1-azabicyclo[3.3.1]nonane system in a single step. researchgate.net These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.

One such example is a pseudo-five-component reaction that yields highly functionalized 3-azabicyclo[3.3.1]nona-2,7-dienes. rsc.org This reaction involves the stereoselective cascade of aromatic aldehydes, cyanoacetic esters, malononitrile, and acetylacetone (B45752). rsc.org Another MCR involves the reaction of aromatic aldehydes with malononitrile, ethyl or butyl cyanoacetate, and acetylacetone to form azabicyclo[3.3.1]nona-2,7-dienes. researchgate.net These MCRs often proceed with high atom economy and can generate molecular diversity quickly.

Stereoselective Synthesis of this compound Systems

The development of stereoselective methods for the synthesis of 1-azabicyclo[3.3.1]nonane systems is of great importance due to the prevalence of chiral, biologically active molecules containing this scaffold.

Enantioselective Synthesis via Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of 1-azabicyclo[3.3.1]nonanes, organocatalytic strategies have been successfully employed to generate highly functionalized and enantioenriched products.

A notable example is the first enantioselective synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes, referred to as 1-isomorphans (1-IM). rsc.org This methodology is based on an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.orgresearchgate.net This sequence allows for the creation of six contiguous stereocenters with high stereoselectivity, achieving up to 98% enantiomeric excess (ee) and greater than 99:1 diastereomeric ratio (d.r.). rsc.org The use of bifunctional thiourea (B124793) catalysts has been instrumental in achieving this high level of stereocontrol.

Another organocatalytic approach involves a formal [3+3] annulation reaction of cyclic ketones with enones, catalyzed by a pyrrolidine-thiourea derivative. acs.org This reaction provides optically active 2-hydroxy-9-oxo-bicyclo[3.3.1]nonane derivatives with four stereocenters in good yields and high enantioselectivities. acs.org

Diastereoselective Control in Bicyclic Formation

Achieving diastereoselective control is crucial in the synthesis of the bicyclo[3.3.1]nonane framework, which can exist in different conformations. The stereochemical outcome of the cyclization reaction often dictates the final diastereomer obtained.

In the synthesis of 1-azabicyclo[3.3.1]nonanes via the transformation of piperidine precursors, the relative stereochemistry of the substituents on the piperidine ring directs the formation of either the cis or trans diastereomer of the bicyclic product. nih.gov Chromatographic separation of the diastereomeric intermediates is often necessary to obtain the pure products. nih.gov

Organocatalytic domino reactions have also been shown to provide excellent diastereoselectivity. For instance, the synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives through a domino Michael-hemiacetalization-Michael reaction, catalyzed by modularly designed organocatalysts, yields products with excellent diastereoselectivities (>99:1 dr). nih.gov This high level of control is attributed to the specific interactions between the catalyst and the substrates in the transition state.

Protecting Group Strategies and Deprotection in Synthetic Sequences

Protecting groups are essential tools in the multi-step synthesis of complex molecules like functionalized 1-azabicyclo[3.3.1]nonan-4-ones. organic-chemistry.org They are used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.orgutsouthwestern.edu The choice of protecting group is critical and must be stable to the reaction conditions used in the synthetic sequence while being readily removable under specific conditions. organic-chemistry.org

In the synthesis of 1-azabicyclo[3.3.1]nonane derivatives, the amine functionality is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz or Z) or tert-butyloxycarbonyl (Boc) group. The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions. organic-chemistry.orgub.edu This allows for orthogonal deprotection strategies when multiple protecting groups are present in the molecule. organic-chemistry.org

For example, in the synthesis of 1-isomorphans, the piperidine nitrogen is protected with a Boc group. This protection prevents the amine from acting as a nucleophile during the Michael addition and nitro-Mannich reactions. The Boc group can then be removed at a later stage to allow for further functionalization of the nitrogen atom.

Conformational Analysis and Stereochemistry of 1 Azabicyclo 3.3.1 Nonan 4 One Systems

Theoretical and Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools to explore the potential energy surface of 1-azabicyclo[3.3.1]nonan-4-one and its derivatives. These methods allow for the characterization of stable conformers, the estimation of energy differences between them, and the analysis of transition states for conformational interconversions.

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of bicyclic systems. For the related compound 1-azabicyclo[3.3.1]nonan-2-one, DFT calculations at the B3LYP/6-31G* level were employed to probe the energetics of protonation. nih.gov These calculations predicted that N-protonation is only slightly favored over O-protonation in the gas phase, with an energy difference of less than 2.0 kcal/mol. nih.gov Interestingly, while the calculations suggested a slight preference for the N-protonated chair-chair conformation, experimental NMR data indicated that the N-protonated boat-chair conformation is the one that predominates in solution. nih.gov

For derivatives such as N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles, DFT has been used to determine the ideal molecular shape and vibrational frequencies. dntb.gov.ua Furthermore, time-dependent DFT (TDDFT) has been successfully applied to study the chiroptical properties and determine the absolute configuration of related enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione derivatives. researchgate.net

High-level ab initio calculations offer a rigorous approach to conformational analysis. Studies on hetero-analogues provide significant insight into the conformational preferences of the core structure. For instance, in a study of 3-oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one, conformational analyses were performed using ab initio methods with GAUSSIAN 94. researchgate.nettandfonline.com Single-point energy calculations at the Møller-Plesset perturbation theory level MP4/6-31G for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a very small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. researchgate.nettandfonline.com

Full geometry optimization at the Hartree-Fock (HF) level using a 6-31G basis set for the same oxygen-containing ketone and its sulfur-containing analogue (with phenyl replaced by hydrogen) indicated that the boat-chair form was slightly more stable than the chair-chair form. researchgate.nettandfonline.com These results highlight the subtle balance of forces that dictates the preferred conformation in these bicyclic systems.

Molecular mechanics (MM) calculations, which employ empirical force fields like Dreiding or UFF, offer a computationally efficient means to assess conformational preferences. gaussian.com These methods are particularly useful for comparing the steric energies of different conformers.

A notable study on the 1-azabicyclo[3.3.1]nonan-2-one system utilized molecular mechanics to evaluate the stability of substituted derivatives. rsc.org The calculations indicated that for 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org Conversely, the introduction of an endo methyl substituent at the 7-position was found to favor the twin-boat conformation by 5.2 kJ mol⁻¹. rsc.org These findings demonstrate the profound impact of substituent placement on the conformational equilibrium. The choice of force field, such as Amber, Dreiding, or UFF, and the parameterization for atom types are crucial for the accuracy of these calculations. gaussian.com

The relative stability of the chair-chair (CC), boat-chair (BC), and other conformers is a key aspect of the stereochemistry of this compound systems. Computational studies consistently show that the energy differences between these forms are often small, leading to complex equilibria.

For the parent carbocyclic ketone, bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the twin-chair and boat-chair conformations is approximately 1 kcal/mol. researchgate.net In hetero-analogues, this energy difference is similarly small. Ab initio MP4 calculations for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one showed the energy gap between the CC and BC conformers to be just 1.497 kcal/mol. researchgate.nettandfonline.com Molecular mechanics calculations on substituted 1-azabicyclo[3.3.1]nonan-2-ones also revealed narrow energy margins, with a 4.0 kJ mol⁻¹ (approx. 0.96 kcal/mol) preference for the boat-chair form in one case and a 5.2 kJ mol⁻¹ (approx. 1.24 kcal/mol) preference for the twin-boat in another. rsc.org This sensitivity to substitution underscores the delicate energetic balance governing the conformational landscape.

Calculated Energy Differences Between Conformers for this compound and Related Systems
CompoundMethodConformers ComparedCalculated Energy DifferenceMore Stable ConformerReference
5-methyl-1-azabicyclo[3.3.1]nonan-2-oneMolecular MechanicsBoat-Chair vs. Twin-Boat4.0 kJ/molBoat-Chair rsc.org
7-endo-methyl-5-methyl-1-azabicyclo[3.3.1]nonan-2-oneMolecular MechanicsBoat-Chair vs. Twin-Boat5.2 kJ/molTwin-Boat rsc.org
3-oxa-7-azabicyclo[3.3.1]nonan-9-oneAb Initio (MP4/6-31G)Chair-Chair vs. Boat-Chair1.497 kcal/molNot specified researchgate.nettandfonline.com
Bicyclo[3.3.1]nonan-9-oneDFTTwin-Chair vs. Boat-Chair~1 kcal/molTwin-Chair researchgate.net

Experimental Elucidation of Conformations and Stereochemistry

While computational methods provide invaluable theoretical insight, experimental techniques are essential for determining the actual structures adopted by these molecules, particularly in the solid state and in solution.

Single-crystal X-ray diffraction is the definitive method for establishing the conformation of a molecule in the solid state. Several derivatives of the 1-azabicyclo[3.3.1]nonane system have been characterized using this technique.

The solid-state structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one was determined to be a boat-chair conformation. rsc.org A key feature of this structure is the significant distortion of the bridgehead amide from planarity, with the nitrogen atom N(1) displaced by 0.36 Å from the plane formed by atoms C(2), C(8), and C(9). rsc.org Similarly, the X-ray analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione revealed a boat-chair conformation in the solid state, with the bridgehead amide nitrogen also showing appreciable distortion from planarity. researchgate.net

In contrast, studies on related hetero-bicyclic systems have shown that the chair-chair conformation can also be adopted. For example, the X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate and the corresponding tertiary alcohol hydroperchlorate confirmed a chair-chair form in the solid state. nih.gov However, the parent ketone, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, was found to exist as a chair-boat conformer in the crystal. nih.gov These results clearly demonstrate that the preferred solid-state conformation is highly dependent on substitution and salt formation.

Crystallographic Data for this compound Derivatives and Related Compounds
CompoundFormulaCrystal SystemSpace GroupCell ParametersSolid-State ConformationReference
5-phenyl-1-azabicyclo[3.3.1]nonan-2-oneC₁₅H₁₇NOOrthorhombicPca2₁a=12.253 Å, b=8.372 Å, c=11.665 ÅBoat-Chair rsc.org
1-azabicyclo[3.3.1]nonane-2,6-dioneC₈H₁₁NO₂OrthorhombicP2₁cna=6.214 Å, b=6.845 Å, c=17.850 ÅBoat-Chair researchgate.net
(1S,4R,5R,6S)-4-cyano-2,2,6-trimethyl-3-azabicyclo[3.3.1]nonane-6-yl acetate (B1210297)C₁₅H₂₂N₂O₂MonoclinicP2₁a=8.6120 Å, b=7.4570 Å, c=11.189 Å, β=110.16°Not specified researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of this compound and its derivatives. By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed picture of the preferred molecular geometry can be constructed.

The ¹³C NMR chemical shifts are also diagnostic. The replacement of a carbonyl group with a spirolactone unit at the C-9 position of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones leads to an upfield shift for all ring carbons, which can be attributed to changes in local electronic environments upon modification of the bicyclic framework. niscpr.res.in Furthermore, the chemical shifts of C-2 and C-4 carbons can be influenced by the orientation of substituents, as seen in the reduction of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one to its corresponding endo and exo alcohols, where different upfield shifts are observed for these carbons. niscpr.res.in

Detailed ¹H and ¹³C NMR data for various derivatives, including 1-carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 2,4,6,8-tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, have been reported and used for structural elucidation. nih.gov The analysis of these spectra, often in conjunction with other techniques, allows for the definitive assignment of relative stereochemistry. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for select Azabicyclo[3.3.1]nonan-9-one Derivatives This table is interactive. Click on the headers to sort the data.

Compound C1, C5 (ppm) C2, C4, C6, C8 (ppm) C9 (ppm) Reference
3-(3-ethoxypropyl)-7-(3-imidazolopropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one 46.6 Not specified 214.4 semanticscholar.org
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives Varied Varied Varied niscpr.res.in
1-carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones Varied Varied Varied nih.gov
2,4,6,8-tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one Varied Varied Varied nih.gov

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of protons and carbons and for determining the through-bond and through-space connectivities within the this compound framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems throughout the molecule. For example, in methyl 3-benzyl-6-hydroxy-6-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a COSY spectrum was used to establish the ¹H-¹H correlations and confirm the spin system. researchgate.netresearchgate.net Similarly, for derivatives of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one, ¹H-¹H COSY spectra were instrumental in confirming the proposed structures. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the relative stereochemistry and conformation. For certain 3-azabicyclo[3.3.1]nonan-9-one oxime ester derivatives, a NOESY study suggested a twin-chair conformation with bulky substituents in equatorial orientations. benthamdirect.com In other instances, the absence of certain NOE correlations can help to rule out specific conformations. wiley-vch.de

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. HSQC spectra clearly indicate which protons are attached to which carbons. nih.govorgsyn.org

The combined application of these 2D NMR techniques provides a robust method for the complete structural and conformational analysis of this compound systems in solution. nih.govijmcmed.org

Characterization of Preferred Conformational Isomers

The conformational landscape of this compound and its analogues is dominated by three main conformers: the chair-chair, boat-chair, and twin-boat. The preferred conformation is a delicate balance of steric hindrance, torsional strain, and transannular interactions.

The twin-chair conformation is frequently observed in derivatives of 3-azabicyclo[3.3.1]nonan-9-one, particularly when bulky substituents are present. researchgate.netiucr.org In these cases, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt a chair-like geometry. For instance, 2,4-bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one exists in a twin-chair conformation with the bromophenyl groups in equatorial positions. nih.gov Similarly, 2,4-bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one also adopts a twin-chair conformation. iucr.orgnih.gov The stability of this conformation is often attributed to the minimization of steric interactions by placing large substituents in equatorial orientations. benthamdirect.com X-ray crystallographic studies have confirmed the twin-chair conformation for a number of these derivatives in the solid state. iucr.orgacs.org

The boat-chair conformation, where one ring is in a boat form and the other in a chair form, is also a significant contributor to the conformational equilibrium of some this compound systems. This conformation can be favored under specific substitution patterns or due to intramolecular interactions. For example, in certain N-substituted 3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives, the piperidine ring can adopt a boat conformation due to intramolecular hydrogen bonding. researchgate.net Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ mol⁻¹. rsc.org X-ray diffraction analysis has provided evidence for chair-boat conformers in the solid state for some derivatives. nih.gov The presence of a chair-boat conformation can also be influenced by stereoelectronic effects. beilstein-journals.org

While less common, the twin-boat conformation, where both six-membered rings adopt a boat geometry, can be the preferred conformation in certain instances. The introduction of specific substituents can shift the conformational equilibrium towards the twin-boat form. For example, molecular mechanics calculations have shown that an endo methyl substituent at position 7 in 5-methyl-1-azabicyclo[3.3.1]nonan-2-one causes the twin-boat conformation to be favored by 5.2 kJ mol⁻¹. rsc.org The existence of a twin-boat conformation has also been considered in the conformational analysis of various 3-azabicyclo[3.3.1]nonane derivatives. iucr.org

Influence of Substituents and Heteroatoms on Conformational Preferences

The conformational landscape of the this compound skeleton is delicately balanced and can be significantly influenced by the introduction of substituents and additional heteroatoms. These modifications can alter the relative stabilities of the chair-chair (CC), chair-boat (CB), and twin-boat (BB) conformations by introducing new steric and stereoelectronic interactions.

The substitution pattern on the bicyclic framework plays a crucial role in dictating the preferred conformation. For instance, in derivatives of 3-azabicyclo[3.3.1]nonan-9-one, the presence of bulky aryl groups at the C2 and C4 positions generally favors a chair-chair conformation. beilstein-journals.org This preference is driven by the equatorial orientation of these substituents to minimize steric strain. However, the introduction of a methyl group can lead to different outcomes depending on its position. Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one suggest that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ mol⁻¹. rsc.orgrsc.org Conversely, an endo methyl group at the C7 position is predicted to favor the twin-boat conformation by 5.2 kJ mol⁻¹. rsc.orgrsc.org

In the case of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, a chair-chair conformation is adopted. beilstein-journals.org However, the closely related 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones adopt a chair-boat conformation to mitigate the steric repulsion between the aryl groups. beilstein-journals.org The introduction of a cyclopropyl (B3062369) group at the 3-position is also thought to influence conformational rigidity.

The incorporation of additional heteroatoms into the bicyclic system further illustrates the nuanced control over conformational preferences. In 3-thia-7-azabicyclo[3.3.1]nonan-9-one systems, the conformation can be a chair-boat, with the sulfur atom residing in the boat portion of the ring system. nih.gov X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer in the solid state. nih.gov However, upon reduction of the ketone and formation of the hydroperchlorate salt, the resulting 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane adopts a chair-chair conformation. nih.gov This highlights how both heteroatom incorporation and changes in functional groups can shift the conformational equilibrium.

Furthermore, in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane, the boat-chair conformer is favored due to lone pair-lone pair repulsion between the heavy atoms at the 3 and 7 positions in the chair-chair form. rsc.org This "hockey sticks" effect is a significant factor in these systems. rsc.org However, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing stereoelectronic interactions favor the chair-chair conformer. rsc.org

Table 1: Influence of Substituents and Heteroatoms on the Conformation of Bicyclo[3.3.1]nonane Systems

Compound/SystemSubstituents/HeteroatomsPredominant ConformationMethod of Determination
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ones2,4-DiphenylChair-ChairNMR, X-ray Diffraction beilstein-journals.org
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones2,4,6,8-Tetraphenyl, 7-NitrogenChair-BoatNMR, Mass Spectrometry beilstein-journals.org
5-Methyl-1-azabicyclo[3.3.1]nonan-2-one5-MethylBoat-ChairMolecular Mechanics rsc.orgrsc.org
7-endo-Methyl-1-azabicyclo[3.3.1]nonan-2-one7-endo-MethylTwin-BoatMolecular Mechanics rsc.orgrsc.org
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one7-Benzyl, 3-SulfurChair-BoatX-ray Diffraction nih.gov
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate7-Benzyl, 3-SulfurChair-ChairX-ray Diffraction nih.gov
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane9-Oxygen, 3,7-SulfurBoat-ChairNot Specified rsc.org
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane3,7-Sulfur, 1,5-NitrogenChair-ChairQTAIM Analysis rsc.org

Conformational Dynamics and Exchange Phenomena

The this compound system and its derivatives are not static molecules but often exist in a dynamic equilibrium between different conformations. These exchange phenomena can be studied using techniques like variable-temperature NMR spectroscopy.

In the case of 1-azabicyclo[3.3.1]nonan-2-one, broadened resonances in the ¹³C NMR spectrum suggest an exchange phenomenon. nih.gov Variable-temperature studies of the ¹³C NMR spectra support a dynamic exchange between the major N-protonated tautomer and a minor O-protonated tautomer. nih.gov

For N-acetyl derivatives of 3-azabicyclo[3.3.1]nonanes, the introduction of the acetyl group at the nitrogen atom leads to restricted rotation around the N-CO bond due to the partial double bond character arising from conjugation of the nitrogen lone pair with the carbonyl group. niscpr.res.in This restricted rotation can lead to magnetic non-equivalence of the ring carbons and protons. niscpr.res.in In N-ethoxycarbonyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane, the energy barrier for this N-CO rotation was determined to be 50.8 kJ mol⁻¹ through dynamic ¹H NMR studies. niscpr.res.in This barrier is notably lower than those observed for analogous N-nitroso compounds. niscpr.res.in

The interconversion between chair-chair and chair-boat conformers is another significant dynamic process. For bicyclo[3.3.1]nonan-9-one, the free energy difference between the twin-chair and boat-chair conformations is small, approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist in equilibrium. In derivatives like 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, the interconversion between chair-chair and chair-boat conformers has been observed in the solid state.

Nitrogen inversion is another potential dynamic process in these systems, particularly in N-substituted derivatives. The relative stability of the N-alkyl invertomers can influence the molecule's interaction with biological receptors. academie-sciences.fr The configurational preference of N-substituents can be affected by the solvent and is a key factor in the stereoselectivity of reactions involving these compounds. academie-sciences.fr

Table 2: Energy Barriers for Conformational Exchange in Azabicyclo[3.3.1]nonane Systems

CompoundDynamic ProcessEnergy Barrier (kJ mol⁻¹)Method of Determination
N-Ethoxycarbonyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonaneN-CO Rotation50.8Dynamic ¹H NMR niscpr.res.in
N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanesN-NO Rotation60-70Dynamic NMR niscpr.res.in
Bicyclo[3.3.1]nonan-9-oneChair-Chair to Boat-Chair Inversion~25 (6 kcal/mol)ab initio and DFT calculations researchgate.net

Reactivity and Post Synthetic Functionalization of the 1 Azabicyclo 3.3.1 Nonan 4 One Moiety

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a primary site for synthetic elaboration, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. vulcanchem.com

Derivatization to Nitrogen and Sulfur Containing Heterocycles (e.g., Hydrazones, Oximes, Thiazoles)

The carbonyl functionality of 1-azabicyclo[3.3.1]nonan-4-one readily undergoes condensation reactions with nitrogen and sulfur-containing nucleophiles to form a variety of heterocyclic derivatives. These reactions are crucial for creating new compounds with potential biological activities.

Oximes : Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. For instance, this compound oxime hydrochloride is a known derivative where the carbonyl group is converted to an oxime (–C=N–OH). smolecule.com The presence of the oxime group introduces new possibilities for further chemical transformations. smolecule.com

Hydrazones and Semicarbazones : Condensation with hydrazine (B178648) derivatives, such as phenylhydrazine (B124118) or thiosemicarbazide, yields the respective hydrazones and thiosemicarbazones. researchgate.netchemijournal.com These derivatives have been a subject of study in medicinal chemistry.

Thiazoles : The carbonyl group can also serve as a starting point for the synthesis of thiazole (B1198619) rings, further expanding the chemical space accessible from the this compound core. researchgate.net

These derivatizations are summarized in the following table:

ReagentProduct Type
HydroxylamineOxime
Hydrazine derivativesHydrazone
ThiosemicarbazideThiosemicarbazone
Thioamides/ThiolsThiazole

Carbonyl Reduction Reactions (e.g., Wolff-Kishner Reduction)

Reduction of the C-4 carbonyl group is a common strategy to access other functional groups within the 1-azabicyclo[3.3.1]nonane framework.

Wolff-Kishner Reduction : This classic reduction method can be employed to convert the ketone to a methylene (B1212753) group, yielding the parent 1-azabicyclo[3.3.1]nonane. For example, in the synthesis of related 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, Wolff-Kishner reduction successfully produced the corresponding bicyclic systems with a methylene bridge. tandfonline.comsemanticscholar.org

Hydride Reductions : The carbonyl group can be reduced to a hydroxyl group using hydride reducing agents like sodium borohydride, leading to the formation of 1-azabicyclo[3.3.1]nonan-4-ol. vulcanchem.comgoogle.com The stereochemistry of this reduction can be influenced by the reaction conditions and the substitution pattern on the bicyclic ring.

A summary of reduction reactions is presented below:

ReactionReagent(s)Product
Wolff-Kishner ReductionHydrazine, KOHMethylene group
Hydride ReductionSodium borohydrideHydroxyl group

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com

Grignard Reactions : The addition of Grignard reagents to the C-4 ketone has been shown to yield the expected tertiary alcohols. tandfonline.com This reaction is a powerful tool for introducing alkyl or aryl substituents at the C-4 position.

Other Nucleophiles : The carbonyl group is reactive towards a range of other nucleophiles, enabling the synthesis of diverse derivatives. jmchemsci.com The rigid bicyclic framework can influence the stereochemical outcome of these additions.

Reactivity Involving the Bridgehead Nitrogen (N-1)

The bridgehead nitrogen atom (N-1) is another key reactive center in the this compound molecule, influencing its basicity and providing a handle for further functionalization.

Protonation Studies and Basicity Characterization

The basicity of the bridgehead nitrogen is a fundamental property that has been the subject of theoretical and experimental investigation. Unlike typical planar amides where protonation occurs at the oxygen atom, the distorted geometry of some bridged lactams can favor N-protonation. nih.govresearchgate.net

Studies on the related 1-azabicyclo[3.3.1]nonan-2-one have shown that N- and O-protonation can be nearly isoenergetic. researchgate.netnsf.gov While direct protonation studies on this compound are less common in the provided literature, the principles from related systems suggest that the bridgehead nitrogen's accessibility and the electronic effects of the C-4 ketone influence its basicity. The protonated form can exist in different conformations, such as chair-chair or boat-chair, which can be studied using techniques like NMR spectroscopy. nih.gov

N-Functionalization and Quaternization Reactions

The lone pair of electrons on the bridgehead nitrogen allows for N-functionalization, including alkylation and the formation of quaternary ammonium (B1175870) salts.

N-Alkylation : The nitrogen atom can be alkylated using alkyl halides or other electrophiles. This modification is useful for introducing various substituents that can modulate the molecule's properties.

Quaternization : Reaction with alkylating agents can lead to the formation of quaternary ammonium salts. This process alters the charge and steric properties of the molecule, which can be significant for its biological interactions.

N-Acylation and N-Sulfonylation : The nitrogen can also undergo acylation or sulfonylation, although these reactions are less commonly reported for this specific scaffold in the provided context.

The ability to functionalize the bridgehead nitrogen is crucial for the synthesis of derivatives with tailored properties for various applications, including as ligands for transition metals or as precursors to biologically active compounds. smolecule.com

Functionalization at Peripheral Ring Positions (e.g., C-8 Substitution)

The functionalization of the this compound core at positions other than the nitrogen atom or the carbonyl group is a valuable strategy for creating diverse molecular architectures. The C-8 position, in particular, has been a target for substitution to explore structure-activity relationships in various receptor-binding compounds.

A notable approach to C-8 substituted 1-azabicyclo[3.3.1]nonan-4-ones begins with 2,5-disubstituted pyridines. nih.gov The synthesis involves the catalytic reduction of the pyridine (B92270) to a piperidine (B6355638), followed by a Dieckmann cyclization after treatment with ethyl acrylate (B77674). This sequence yields diastereomeric mixtures of C-8 substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, which can be separated by chromatography. Subsequent acid-catalyzed decarboxylation of these intermediates provides the target C-8 substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov

An alternative and often higher-yielding route involves the N-oxidation of the starting pyridine with m-CPBA, followed by reduction to the piperidine. This method can produce a mixture of cis- and trans-2,5-disubstituted piperidines. nih.gov The orientation of the substituent at the C-8 position can be determined using 13C NMR spectroscopy, which shows diagnostic signals for the exo and endo isomers. nih.gov

For instance, the synthesis of exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene demonstrated significant affinity for muscarinic receptors. nih.gov This highlights the importance of the C-8 substituent in modulating the pharmacological profile of the 1-azabicyclo[3.3.1]nonane scaffold.

Table 1: Synthesis of C-8 Substituted this compound Derivatives

Starting MaterialKey ReactionsProductNotes
2,5-disubstituted pyridinesCatalytic reduction, Ethyl acrylate addition, Dieckmann cyclization, Acid decarboxylationC-8 substituted 1-azabicyclo[3.3.1]nonan-4-onesProduces diastereomeric mixtures that require separation. nih.gov
2,5-disubstituted pyridinesN-oxidation, Reduction, Ethyl acrylate addition, Dieckmann cyclization, Acid decarboxylationC-8 substituted 1-azabicyclo[3.3.1]nonan-4-onesCan provide higher yields compared to direct catalytic reduction. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of the this compound skeleton often presents challenges and opportunities related to regioselectivity and stereoselectivity. The inherent chirality and conformational constraints of the bicyclic system influence the outcome of reactions at various positions.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in the synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes. rsc.orgresearchgate.net For example, an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction, has been used to construct 1-azabicyclo[3.3.1]nonanes with up to six contiguous stereocenters. rsc.orgresearchgate.net This method demonstrates high diastereoselectivity (up to >99:1 d.r.) and enantioselectivity (up to 98% ee). rsc.orgresearchgate.net

The conformational preference of the bicyclo[3.3.1]nonane ring system, which typically adopts a chair-chair or a chair-boat conformation, plays a significant role in directing the stereochemical outcome of reactions. researchgate.net For instance, in the synthesis of 7-substituted 3-azabicyclo[3.3.1]nonan-2-ones, the stereochemistry can be assigned using NMR titration experiments with a known chiral lactam. researchgate.net

The regioselective synthesis of thiazinones from 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones demonstrates how the reactivity of the carbonyl group can be harnessed for further heterocyclic constructions. researchgate.net The cyclization reaction of the corresponding thioamide with dialkyl acetylenedicarboxylates selectively yields the six-membered thiazinone ring. researchgate.net

Table 2: Examples of Stereoselective Reactions on the Azabicyclo[3.3.1]nonane Scaffold

Reaction TypeSubstrateCatalyst/ReagentKey OutcomeReference
Michael addition/nitro-MannichN-protected piperidine ketoesters and nitroalkenesOrganocatalystHighly substituted 1-azabicyclo[3.3.1]nonanes with high diastereo- and enantioselectivity. rsc.orgresearchgate.net
Catalytic hydrogenation3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximesRaney nickelCorresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. researchgate.net
Domino Michael-hemiacetalization-Michael(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsModularly designed organocatalystsFunctionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers. nih.gov

Spectroscopic Characterization Techniques for 1 Azabicyclo 3.3.1 Nonan 4 One Compounds

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 1-azabicyclo[3.3.1]nonan-4-one and its analogues. The most prominent absorption band in the IR spectrum of these compounds is that of the carbonyl group (C=O).

Carbonyl Stretching (νC=O): The position of the C=O stretching vibration is sensitive to the ring strain and electronic environment. In derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-ones, this band typically appears around 1736-1737 cm⁻¹. semanticscholar.org For the parent this compound, the bicyclic nature of the system influences the exact frequency.

C-N Stretching: The stretching vibrations of the C-N bonds within the bicyclic framework are also observable, though they are generally weaker and can be coupled with other vibrations.

N-H Stretching: In the case of the parent compound or derivatives with an N-H bond, a characteristic stretching vibration would be expected in the region of 3300-3500 cm⁻¹. For instance, in some 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, an N-H stretch is observed around 3346 cm⁻¹. mdpi.com

The following table summarizes characteristic IR absorption bands for related azabicyclic ketones.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretching1736-1737 semanticscholar.org
Amine (N-H)Stretching~3300
Ether (C-O-C)Stretching1117-1119 semanticscholar.org

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable for determining the molecular weight and elemental composition of this compound compounds. uni.lu The fragmentation patterns observed in the mass spectrum provide valuable structural information.

Under electron impact (EI) ionization, the molecular ion peak (M+) is typically observed. miamioh.edu The fragmentation of this compound and its derivatives is influenced by the presence of the nitrogen atom and the carbonyl group, which direct the cleavage pathways. libretexts.org

Key fragmentation processes include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

McLafferty Rearrangement: For compounds with appropriate hydrogen atoms, a McLafferty-type rearrangement can occur, involving the carbonyl group. This has been observed in the related 1-azabicyclo[3.3.1]nonan-2-one system. nih.gov

Loss of Small Molecules: Neutral molecules such as CO, H₂O, or ethylene (B1197577) can be eliminated from the molecular ion.

High-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio (m/z), which helps in confirming the elemental formula of the molecule and its fragments. mdpi.comjst.go.jp

The table below shows predicted mass spectral data for the parent compound, this compound. uni.lu

Adductm/z
[M+H]⁺140.10700
[M+Na]⁺162.08894
[M-H]⁻138.09244
[M]⁺139.09917

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. kvmwai.edu.inpharmatutor.org

n → π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. For saturated ketones, this absorption is typically found around 270-300 nm. pharmatutor.orgsathyabama.ac.in The intensity of this band is generally low because the transition is symmetry-forbidden. pharmatutor.org The conformation of the bicyclic system can influence the wavelength and intensity of this absorption. rsc.org

π → π Transition:* A more intense π → π* transition occurs at a shorter wavelength, typically below 200 nm for unconjugated ketones. pharmatutor.org

Studies on related N-nitroso-3-azabicyclo[3.3.1]nonan-9-ones have shown bathochromic shifts (shifts to longer wavelengths) of the n → π* absorption bands, which were correlated with the pyramidal character of the amino nitrogen. acs.org The solvent can also affect the position of these transitions. pharmatutor.org

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)Notes
n → π270-300LowSymmetry-forbidden, sensitive to conformation and solvent. pharmatutor.orgsathyabama.ac.inrsc.org
π → π< 200HighInvolves the carbonyl π system. pharmatutor.org

Comprehensive Application of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for the complete structural and conformational analysis of this compound and its derivatives. researchgate.netnih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbons adjacent to the nitrogen and carbonyl groups are particularly diagnostic for the conformation of the bicyclic system. researchgate.net In many 3,7-diazabicyclo[3.3.1]nonane derivatives, the observation of a doublet of doublets for equatorial protons with large geminal and smaller vicinal coupling constants is indicative of a "chair-chair" conformation. semanticscholar.org

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. nih.govorgsyn.org NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing critical information for conformational analysis. tandfonline.com

The conformation of the 1-azabicyclo[3.3.1]nonane ring system can exist in chair-chair, chair-boat, or boat-boat forms. NMR studies have shown that the preferred conformation is often dependent on the substituents on the bicyclic framework. researchgate.netbeilstein-journals.org For instance, while some derivatives adopt a chair-chair conformation, others, particularly those capable of forming intramolecular hydrogen bonds, may favor a chair-boat conformation. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 1 Azabicyclo 3.3.1 Nonan 4 One

Molecular Modeling for Geometric Optimization and Energy Minimization

Molecular modeling is a cornerstone of computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For the 1-azabicyclo[3.3.1]nonane skeleton, the primary conformations of interest are the twin-chair (CC), chair-boat (CB), and twin-boat (BB) forms. Geometric optimization calculations, typically performed using Density Functional Theory (DFT) or ab initio methods, systematically alter the molecular geometry to find the structure with the minimum potential energy.

Computational studies on related bicyclo[3.3.1]nonane systems reveal a delicate energetic balance between these conformers. For the parent bicyclo[3.3.1]nonan-9-one, the twin-chair conformation is generally favored, but the energy difference with the boat-chair form can be small, on the order of 1 kcal/mol. researchgate.net The introduction of heteroatoms and functional groups, as in 1-Azabicyclo[3.3.1]nonan-4-one, significantly influences these conformational preferences. For the analogous 1-azabicyclo[3.3.1]nonan-2-one system, molecular-mechanics calculations indicate that a boat-chair conformation is more stable than a twin-boat conformation. rsc.org Furthermore, DFT studies on a complex derivative, 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, have shown good agreement between the computationally optimized geometry and the structure determined by X-ray crystallography, validating the accuracy of the theoretical models. nih.goviucr.org

ParameterExperimental (X-ray) ValueCalculated (DFT/B3LYP) Value
N1-C1 Bond Length (Å)1.4751.471
C9=O Bond Length (Å)1.2131.225
C1-N1-C5 Bond Angle (°)112.8113.5
C2-C1-N1-C5 Dihedral Angle (°)-58.9-59.2

Data derived from studies on a substituted 3,7-diazabicyclo[3.3.1]nonan-9-one derivative for illustrative purposes. nih.gov

Electronic Structure Analysis and Frontier Orbital Theory

The electronic behavior of a molecule, including its reactivity and spectroscopic properties, is governed by the arrangement of its electrons in molecular orbitals. Frontier Orbital Theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For azabicyclic ketones, the nature of the frontier orbitals is of particular interest. In a study of a substituted 3,7-diazabicyclo[3.3.1]nonan-9-one, DFT calculations were used to determine the energies of the frontier orbitals. nih.goviucr.org The HOMO was found to be localized primarily on the amidic carbonyl group and the bicyclic ring system, while the LUMO electron density was delocalized over the bicyclic rings and phenyl substituents. nih.goviucr.org In the closely related 1-azabicyclo[3.3.1]nonan-2-one, computational studies have shown that the HOMO is the nitrogen lone pair (n(N)), which has significant implications for its reactivity, particularly its site of protonation. nih.gov

The table below presents representative frontier orbital energies calculated for a substituted diazabicyclo[3.3.1]nonane derivative, showcasing the typical values obtained from such analyses.

ParameterEnergy (eV)
HOMO Energy-6.361
LUMO Energy-1.056
HOMO-LUMO Gap (ΔE)5.305

Data from a DFT study on 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. nih.gov

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This path includes transition states, which are the high-energy structures that must be surmounted for a reaction to occur. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor controlling the reaction rate.

While specific transition state analyses for reactions involving this compound are not extensively documented, studies on analogous structures highlight the utility of these methods. For instance, the protonation of the related lactam, 1-azabicyclo[3.3.1]nonan-2-one, has been investigated computationally. nih.gov Such studies calculate the energies of the possible protonated forms (N-protonated vs. O-protonated) to predict the most likely site of reaction. DFT calculations predicted that N-protonation is only slightly favored over O-protonation in the gas phase (<2.0 kcal/mol), indicating a "crossover boundary" where both are energetically competitive. nih.gov The calculations can be further refined to model the transition state for the proton transfer between the nitrogen and oxygen atoms, providing a complete picture of the reaction dynamics. nih.gov This type of analysis is crucial for understanding the acid-base chemistry and subsequent reactivity of these bicyclic systems. acs.org

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as a crucial link between theoretical models and experimental reality. By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm or aid in structural elucidation. nrel.govresearchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating the isotropic magnetic shielding constants of nuclei. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Computational studies on N-substituted norgranatanones, which share the azabicyclo[3.3.1]nonane core, have successfully used DFT calculations to determine N-invertomer distributions by comparing predicted and experimental NMR shifts. academie-sciences.fr

For IR spectroscopy, calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These frequencies correspond to the stretching and bending of bonds within the molecule. Comparing the calculated IR spectrum with the experimental one can help assign specific absorption bands to particular vibrational motions.

The following table provides experimental ¹H and ¹³C NMR data for a representative 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one, which is the type of data that computational models aim to predict and validate. tandfonline.com

NucleusAssignmentExperimental Chemical Shift (δ, ppm)
¹H NMRAryl Protons7.54–7.30 (m)
H-2a, H-4a4.39 (d)
H-1, H-52.47 (br s)
H-6, H-81.93-1.64 (m)
NH1.87 (br s)
¹³C NMRC=O (C-9)215.8
Aryl Carbons144.3, 128.5, 127.2, 126.9
C-2, C-461.5
C-1, C-548.5

Data for 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one. tandfonline.com

Synthetic Utility and Research Applications of the 1 Azabicyclo 3.3.1 Nonan 4 One Scaffold

Role as a Privileged Scaffold in Complex Molecule Synthesis

The unique three-dimensional architecture of the 1-azabicyclo[3.3.1]nonane core makes it a privileged scaffold, a molecular framework that is capable of binding to multiple biological targets. This has rendered it a valuable building block in the construction of intricate molecular structures, including natural products and novel heterocyclic systems.

The 1-azabicyclo[3.3.1]nonane skeleton is a core component of numerous alkaloids and other biologically active natural products. mdpi.com Its rigid structure allows for the precise stereochemical control required in the total synthesis of these complex molecules. Synthetic chemists utilize derivatives of 1-azabicyclo[3.3.1]nonan-4-one to construct the central framework of these natural products. For instance, the related 3-azabicyclo[3.3.1]nonane moiety is found in diterpenoid and norditerpenoid alkaloids isolated from plants like Aconitum and Delphinium. chemijournal.com The synthesis of analogs of these natural products often employs bicyclic ketones as key intermediates. Furthermore, indole (B1671886) alkaloids that feature the azabicyclo[3.3.1]nonane architecture have shown significant potential as anticancer, antimalarial, and anti-inflammatory agents, driving the development of synthetic routes that rely on this scaffold. rsc.org

Beyond natural product synthesis, the this compound scaffold serves as a versatile starting material for the creation of a wide array of more complex heterocyclic compounds. The ketone functionality can be transformed into various other groups, while the bridgehead nitrogen can be involved in further cyclization reactions. For example, derivatives of 3-azabicyclo[3.3.1]nonan-9-ones are synthesized through double Mannich annulations and are used to create compounds like spiro-thiadiazolines. acs.orgarabjchem.org These transformations highlight the role of the azabicyclononane core in building diverse heterocyclic libraries for screening in drug discovery and materials science.

Application in Catalysis and Reagent Development

The inherent chirality and conformational rigidity of the 1-azabicyclo[3.3.1]nonane framework have been exploited in the development of novel catalysts and reagents for asymmetric synthesis and oxidation reactions.

Chiral derivatives of the azabicyclo[3.3.1]nonane skeleton have been successfully employed as templates and catalysts in enantioselective reactions. The rigid structure helps to create a well-defined chiral environment around a reactive center, enabling high levels of stereocontrol. For example, a chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one scaffold has been used to create photocatalysts for enantioselective [2+2] photocycloaddition reactions. thieme-connect.comrsc.orgthieme-connect.com These catalysts operate through hydrogen bonding to the substrate, effectively inducing chirality in the product. tum.de Similarly, the asymmetric cleavage of the related 9-azabicyclo[3.3.1]nonan-3-one using chiral lithium amides produces enantiomerically enriched piperidine (B6355638) derivatives, which are valuable chiral building blocks for alkaloid synthesis. oup.com These examples showcase the potential of the azabicyclo[3.3.1]nonane core in designing effective asymmetric catalysts.

Table 1: Asymmetric Reactions Utilizing Azabicyclo[3.3.1]nonane Scaffolds

Catalyst/Auxiliary ScaffoldReaction TypeRole of ScaffoldAchieved Selectivity
Chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-oneIntramolecular [2+2] photocycloadditionChiral photocatalystUp to 79% ee
9-Azabicyclo[3.3.1]nonan-3-oneAsymmetric cleavage via deprotonationProchiral substrate93% ee
Pyrrolidine-thiourea derived from bicyclo[3.3.1] skeletonFormal [3+3] annulationOrganocatalystHigh enantioselectivity (e.g., 88% ee)

A significant application of the azabicyclo[3.3.1]nonane framework is in the design of highly active and stable nitroxyl (B88944) radical reagents for oxidation reactions. 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a prominent example of such a reagent. acs.orgsigmaaldrich.com ABNO is a less sterically hindered nitroxyl radical compared to the widely used TEMPO, which results in enhanced reactivity for the oxidation of a broad range of alcohols, including primary and secondary alcohols, to their corresponding aldehydes and ketones. researchgate.netorganic-chemistry.orgresearchgate.net The stability of the radical is conferred by the bicyclic structure. researchgate.net ABNO has been successfully used in various catalytic systems, often in combination with a metal co-catalyst like copper or iron, for aerobic oxidations under mild conditions. organic-chemistry.orgthieme-connect.com The development of ABNO and its derivatives, stemming from the azabicyclo[3.3.1]nonane core, represents a significant advancement in green and sustainable oxidation chemistry. researchgate.netthieme-connect.com

Table 2: Oxidation Reactions Catalyzed by ABNO

Substrate TypeCo-catalyst SystemProductKey Advantage
Primary and secondary alcohols(MeObpy)CuOTfAldehydes and ketonesHigh efficiency for a broad range of alcohols
Primary and secondary alcoholsFe(NO₃)₃·9H₂OAldehydes and ketonesAerobic oxidation at room temperature
DiolsCu/TEMPO or Cu/ABNOLactonesHigh selectivity and reactivity

Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

The 1-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies to optimize their biological activity. By systematically modifying the substituents on the bicyclic core, researchers can probe the interactions with biological targets and enhance properties like potency and selectivity.

For example, C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones have been synthesized and evaluated as novel muscarinic receptor antagonists. nih.govacs.org SAR studies revealed that the nature and orientation of the substituent at the C(8) position significantly influence the binding affinity to different muscarinic receptor subtypes (M1-M5). nih.gov Similarly, SAR studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have shown that the introduction of electron-withdrawing groups on the aryl rings can enhance their antimicrobial activity. chemijournal.comresearchgate.net The conformational rigidity of the scaffold is crucial in these studies, as it limits the number of possible conformations, allowing for a clearer understanding of how specific structural modifications affect biological function. researchgate.net These investigations are critical for the rational design of new therapeutic agents based on the 1-azabicyclo[3.3.1]nonane framework.

Design and Synthesis of Functionally Diverse Derivatives

The inherent reactivity of the this compound skeleton, particularly at the ketone and nitrogen positions, allows for extensive functionalization, leading to the creation of large libraries of derivatives for biological screening.

A primary synthetic route to this scaffold involves the Dieckmann cyclization. For instance, starting from 2,5-disubstituted pyridines, catalytic reduction to the corresponding piperidine, followed by treatment with ethyl acrylate (B77674) and subsequent Dieckmann cyclization, yields C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes. nih.gov Acid-catalyzed decarboxylation of these intermediates furnishes the desired C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov An alternative and often higher-yielding approach involves the N-oxidation of the starting pyridine (B92270), followed by reduction and then the addition of ethyl acrylate to form the substituted piperidine precursor. nih.gov

The Mannich reaction is another powerful tool for constructing related azabicyclic systems, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. chemijournal.comrsc.org This one-pot, three-component condensation of a ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) provides a straightforward entry to these structures. chemijournal.com The resulting ketone can be further modified to introduce diverse functionalities. For example, reaction with hydrazines can yield hydrazones, which themselves can be cyclized under acetylating conditions to form spiro-thiadiazoline derivatives. researchgate.net

Furthermore, the ketone group at the C-4 position is a key handle for introducing structural diversity. It can be readily converted into an oxime, which serves as a precursor for further functionalization. vulcanchem.com These oxime derivatives are valuable intermediates in the synthesis of more complex molecules. The nitrogen atom within the bicyclic system also offers a site for modification, such as alkylation, to modulate the physicochemical properties of the resulting compounds. vulcanchem.com

Recent synthetic advancements have focused on stereoselective methods to produce highly functionalized 1-azabicyclo[3.3.1]nonanes. An organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction, has been developed to construct derivatives with up to six contiguous stereocenters with high diastereoselectivity and enantiomeric excess. rsc.org

The table below summarizes various synthetic strategies employed to generate functionally diverse this compound derivatives and related structures.

Starting Material(s)Key Reaction(s)Product TypeReference(s)
2,5-Disubstituted Pyridines, Ethyl AcrylateCatalytic Reduction, Dieckmann Cyclization, DecarboxylationC(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones nih.gov
Ketone, Aldehyde, Ammonium AcetateMannich Reaction2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones chemijournal.comrsc.org
1-(3-ethoxypropyl)-4-oxopiperidine, Paraformaldehyde, Primary AminesMannich Cyclocondensation3,7-Diazabicyclo[3.3.1]nonan-9-ones semanticscholar.org
N-protected piperidine ketoesters, NitroalkenesOrganocatalytic Michael Addition, Intramolecular Nitro-Mannich ReactionHighly Substituted 1-Azabicyclo[3.3.1]nonanes rsc.org
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazonesCyclization under Acetylating ConditionsSpiro-thiadiazoline derivatives researchgate.net

Investigation of Structural Correlates with Biological Target Interactions

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective therapeutic agents.

Conformational analysis reveals that the 1-azabicyclo[3.3.1]nonane ring system typically adopts a chair-chair conformation. researchgate.net However, the introduction of bulky substituents or specific functional groups can lead to a chair-boat conformation. This conformational flexibility can be critical for optimal binding to a biological target. For example, in some hydroxylated derivatives, a chair-boat form is observed, which may reduce steric hindrance and facilitate better receptor interaction.

The orientation of substituents on the bicyclic core significantly influences biological activity. For instance, in a series of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes, which are precursors to the corresponding 4-ones, the exo-8-benzyloxymethyl derivative displayed the highest affinity for human M1-M5 muscarinic receptors, acting as an antagonist. nih.gov The stereochemistry of these substituents is also paramount. In many cases, a specific stereoisomer will exhibit significantly higher biological activity than others, highlighting the importance of stereoselective synthesis. nih.gov

The nature of the substituents also plays a critical role. For example, in a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, the presence of electron-withdrawing groups, such as halogens, on the aryl rings was found to enhance antibacterial and antifungal activities. chemijournal.comscirp.org Conversely, electron-donating groups like methoxy (B1213986) substituents on the aryl rings of similar compounds led to excellent antioxidant capacity. scirp.org

The table below presents selected examples of this compound derivatives and the observed impact of their structural features on biological activity.

Compound ClassStructural FeatureBiological Target/ActivityKey FindingReference(s)
C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enesexo-8-benzyloxymethyl substituentMuscarinic M1-M5 ReceptorsHighest affinity antagonist in the series. nih.gov
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-onesElectron-withdrawing groups (e.g., halogens) on aryl ringsAntibacterial and AntifungalEnhanced antimicrobial activity. chemijournal.comscirp.org
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazonesFluoro substitution at the para position of the phenyl ringHuman Liver Cancer Cells (HepG2)More potent antiproliferative activity. scirp.org
7-Alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones7-Methyl substituent with 3-methoxy-4-hydroxyphenyl groupsAntioxidant ActivityBest antioxidant profile in the series. nih.gov
N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazolesSpiro-thiadiazole moietyCOVID-19 Viral Protein (SARS-nCoV-2 Mpro)Potential for interaction, investigated via molecular docking. nih.gov

Intermolecular Interactions and Crystal Engineering of 1 Azabicyclo 3.3.1 Nonan 4 One Derivatives

Analysis of Hydrogen Bonding in Azabicyclic Systems

Hydrogen bonding is a predominant intermolecular force in the crystal structures of azabicyclic systems, significantly influencing their packing and conformation. wikipedia.org In derivatives of 1-azabicyclo[3.3.1]nonan-4-one, both conventional and unconventional hydrogen bonds are observed.

The most common interaction involves the secondary amine group (N-H) acting as a hydrogen bond donor and the keto-group (C=O) acting as an acceptor. For instance, in 2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, the crystal packing is stabilized by an intermolecular N—H⋯O hydrogen bond. nih.gov This type of interaction frequently links molecules into chains or more complex networks. researchgate.net

Intramolecular hydrogen bonds are also crucial, particularly in dictating the conformation of the bicyclic system. Studies on related 3-azabicyclo[3.3.1]nonane derivatives have identified intramolecular N—H⋯O hydrogen bonds that generate S(6) ring motifs, influencing the molecule to adopt a chair-boat conformation. researchgate.netresearchgate.net In some substituted derivatives, intramolecular hydrogen bonding between a hydroxyl group and the nitrogen atom's lone pair can lead to the piperidine (B6355638) ring adopting a boat form. researchgate.net In protonated 3-aza-bicyclo[3.3.1]nonane systems, a different type of interaction, a dihydrogen bond with significant covalent character, has been observed between –CH and –HN+ hydrogens. rsc.org

Table 1: Examples of Hydrogen Bonding in Azabicyclo[3.3.1]nonane Derivatives

CompoundInteraction TypeDescriptionReference
2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-oneIntermolecular N—H⋯OStabilizes the crystal packing by linking molecules. nih.gov
3-Methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonaneIntermolecular C=O⋯H-NObserved in the solid state via IR data. researchgate.net
N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoleIntramolecular N—H⋯OForms an S(6) ring motif, contributing to a chair-boat conformation. researchgate.net
Pyrazine derivative of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amineIntramolecular N-H⋯N-heterocyclicPresent in both solid state and solution. researchgate.net

Investigation of Halogen-Halogen Interactions in Crystal Lattices

When halogen substituents are present on the this compound scaffold, halogen-halogen interactions can play a significant role in the crystal packing. These interactions, though often considered weak, can provide additional stabilization to the crystal lattice. mdpi.com A halogen bond is a highly directional, noncovalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. mappingignorance.org

Table 2: Halogen-Halogen Interaction in a this compound Derivative

CompoundInteraction TypeDistance (Å)SignificanceReference
2,4-Bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-oneCl⋯Cl3.4331 (9)Contributes to the stabilization of the crystal packing. nih.gov

Characterization of π-Interactions (e.g., C-H...π) in Solid State

In derivatives of this compound bearing aryl substituents, π-interactions such as C-H···π and π-π stacking are critical in controlling the three-dimensional crystal architecture. These interactions involve the electron-rich π-systems of the aromatic rings.

C-H···π interactions are frequently reported as being mainly responsible for the crystal packing in several azabicyclic derivatives. nih.goviucr.org For example, in the crystal structure of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo-[3.3.1]nonan-9-one, intermolecular C-H···π interactions are the primary forces dictating the packing arrangement. iucr.org Similarly, in another bicyclo[3.3.1]nonane derivative, weak intermolecular C-H···N hydrogen bonds form chains, which are then further stabilized by C-H···π interactions. researchgate.netresearchgate.net The presence of π-π stacking interactions has also been confirmed in certain spiro derivatives of 3-azabicyclo[3.3.1]nonan-9-one. semanticscholar.org These varied π-interactions work in concert with other non-covalent forces to build complex and stable supramolecular structures.

Table 3: Examples of π-Interactions in Azabicyclo[3.3.1]nonane Derivatives

CompoundInteraction TypeRole in Crystal PackingReference
3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo-[3.3.1]nonan-9-oneC-H···πMainly responsible for the crystal packing. nih.goviucr.org
C35H36N2O5·0.5C4H10O (A bicyclo[3.3.1]nonane derivative)C-H···πProvides additional stabilization to chains formed by C-H···N bonds. researchgate.netresearchgate.net
N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoleπ-π stackingIndicated by Hirshfeld surface analysis to be present in the crystal. semanticscholar.org

Assessment of Crystal Packing via Hirshfeld Surface Analysis

For derivatives of this compound, Hirshfeld analysis consistently reveals that H···H interactions make the largest contribution to the crystal packing, often accounting for over 50% of the surface contacts. nih.goviucr.orgresearchgate.net This is expected for organic molecules rich in hydrogen atoms. Other significant interactions include C···H/H···C and O···H/H···O contacts, which correspond to van der Waals forces and hydrogen bonds, respectively. researchgate.net In halogenated derivatives, contacts such as Cl···H and even Cl···C can also be significant. researchgate.netresearchgate.net This quantitative breakdown allows for a detailed understanding of the hierarchy of interactions that govern the molecular self-assembly in the solid state.

Table 4: Hirshfeld Surface Analysis Data for Azabicyclo[3.3.1]nonane Derivatives

CompoundH···H (%)C···H/H···C (%)O···H/H···O (%)Other Key Contacts (%)Reference
3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo-[3.3.1]nonan-9-one52.3Not specifiedNot specifiedC-H···π interactions are mainly responsible for packing. nih.goviucr.orgresearchgate.net
A 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative with a chlorine substituent36.3Not specifiedNot specifiedCl···H (36.6%) researchgate.net
N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] derivativesHigh %SignificantSignificantAnalysis used to identify non-covalent interactions. nih.gov

Compound Index

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Azabicyclo[3.3.1]nonan-4-one, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of bicyclic lactams like this compound often employs condensation reactions (e.g., Waly’s method for triones) or catalytic protocols using reagents such as Bu₂SnO (Scheme 23) . Key factors include solvent polarity (e.g., THF vs. DMF), temperature control (25–80°C), and catalysts (e.g., Lewis acids). For example, Walker’s synthesis of the 2-one derivative (Scheme 18) highlights the role of base strength in minimizing side reactions . Purity is assessed via HPLC or GC-MS, with recrystallization in polar aprotic solvents (e.g., acetone/water) recommended for final isolation.

Q. How can spectroscopic techniques (e.g., NMR, MS) be optimized for structural elucidation of bicyclic lactams like this compound?

  • Methodological Answer :

  • NMR : Use high-field instruments (≥400 MHz) with deuterated DMSO or CDCl₃ to resolve overlapping signals. DEPT-135 and COSY experiments clarify quaternary carbons and proton coupling networks.
  • MS : Electrospray ionization (ESI-MS) with collision-induced dissociation (CID) reveals fragmentation pathways (e.g., McLafferty rearrangement in Scheme 6) . Compare experimental m/z values with computational predictions (e.g., B3LYP/6-31G* in Scheme 6) to confirm ion structures .
  • Complementary Data : Pair spectroscopy with X-ray crystallography (using SHELXL for refinement ) to resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. How do N-protonation vs. O-protonation pathways affect the reactivity of this compound in electrophilic reactions?

  • Methodological Answer : Protonation sites dictate reactivity. For example, Greenberg’s studies (Scheme 19) show N-protonation dominates in bridged lactams due to ring strain and lone-pair orientation . To evaluate:

  • Conduct NMR titration experiments in acidic media (e.g., CF₃COOH) to track protonation shifts.
  • Use DFT calculations (e.g., ωB97X-D/def2-TZVP) to compare N vs. O protonation energies .
  • Correlate results with reactivity in electrophilic substitutions (e.g., nitration or halogenation).

Q. What methodological approaches resolve contradictions in reported crystal structures of bicyclic lactams, particularly regarding puckering parameters?

  • Methodological Answer :

  • Puckering Analysis : Apply Cremer-Pople coordinates ( ) to quantify ring non-planarity . Use software like ORTEP-3 ( ) to visualize deviations .
  • Data Reconciliation : Compare torsion angles and bond lengths across studies. For example, Albertson’s structural revision (Scheme 19) required re-refinement of crystallographic data using SHELX .
  • Validation : Cross-check with spectroscopic data (e.g., NOE correlations in NMR) to confirm conformational assignments.

Q. How can computational chemistry (e.g., DFT) predict and rationalize the fragmentation patterns observed in ESI-MS studies of this compound?

  • Methodological Answer :

  • Modeling Workflow :

Optimize geometry of the protonated ion using B3LYP/6-31G* .

Calculate transition states for proposed fragmentations (e.g., vinyl alcohol loss in Scheme 6) .

Compare relative free energies (ΔG‡) with experimental MS² intensities.

  • Validation : Use isotopic labeling (e.g., ¹⁵N or D) to trace fragmentation pathways .

Q. What strategies mitigate synthetic challenges in achieving high enantiomeric purity for this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization steps.
  • Resolution Methods : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipase-mediated acylations).
  • Crystallographic Control : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to induce enantioselective crystallization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Error Source Identification : Check basis set adequacy (e.g., 6-311++G** vs. 6-31G*) and solvent effects (use SMD model for solvation energies) .
  • Experimental Replication : Repeat reactions under inert conditions (e.g., glovebox) to exclude moisture/oxygen interference.
  • Multi-Method Validation : Combine DFT with post-Hartree-Fock methods (e.g., MP2 or CCSD(T)) for higher accuracy .

Tables

Synthetic Method Key Conditions Yield Reference
Condensation (Waly)DMF, 80°C, 12h62%
Bu₂SnO-Catalyzed CyclizationTHF, rt, 24h78%
Acid-Mediated RearrangementH₂SO₄, 0°C, 2h45%
Protonation Study Method Finding Reference
NMR TitrationCF₃COOH in CDCl₃N-protonation favored (Δδ = 1.2 ppm)
DFT CalculationωB97X-D/def2-TZVPΔG(N vs. O) = -3.8 kcal/mol

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.3.1]nonan-4-one
Reactant of Route 2
1-Azabicyclo[3.3.1]nonan-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.